molecular formula C17H20ClNO3 B2489609 (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2321333-06-4

(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2489609
CAS No.: 2321333-06-4
M. Wt: 321.8
InChI Key: KXBMPWLGOHKHQW-ZZXKWVIFSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20ClNO3 and its molecular weight is 321.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A related compound, 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, has been synthesized and tested for antibacterial and antifungal activities. This research suggests potential antimicrobial properties for compounds in this chemical class (Shah et al., 2014).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking : Research on a structurally similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol, involved molecular docking and quantum chemical calculations. Such studies are vital for understanding the compound's interactions with biological targets and predicting its potential applications (Viji et al., 2020).

Synthesis and Structural Transformation

  • Synthesis and Ring Transformation : Research involving the synthesis of compounds like 4-[(2RS,3RS)-3-Hydroxy- (1b) and -3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one indicates the potential for structural transformation and defines prerequisites for such transformations in β-lactam compounds (Sápi et al., 1997).

Nonlinear Optical Properties

  • Optical Properties : A study on (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one and related chalcone derivatives explored their linear, second, and third-order nonlinear optical properties. This highlights the potential use of such compounds in semiconductor devices (Shkir et al., 2019).

Anticancer and Antimicrobial Agents

  • Anticancer and Antimicrobial Potential : Compounds like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related pyrazolines, which bear structural similarity, have been studied for their anticancer activity against a panel of 60 cancer cell lines and also for their in vitro antibacterial and antifungal activities (Katariya et al., 2021).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-15-4-1-13(2-5-15)3-6-17(20)19-9-16(10-19)22-12-14-7-8-21-11-14/h1-6,14,16H,7-12H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBMPWLGOHKHQW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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